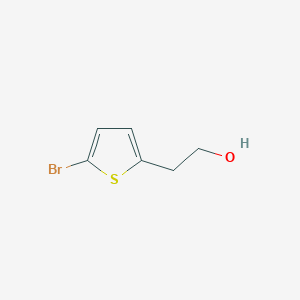
N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DMPTA, is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research. It is a thioamide derivative of 2,5-dimethoxyphenethylamine (2C-H), a psychedelic drug known for its hallucinogenic effects. However, DMPTA is not a psychoactive substance, and its properties are entirely different from those of 2C-H.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar thiadiazole derivatives, such as the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, demonstrates the interest in developing novel compounds through carbodiimide condensation catalysis. These synthesis processes are crucial for creating compounds with potential therapeutic or material applications. The structural and spectral features of these compounds provide foundational knowledge for understanding their chemical properties and potential applications (P. Yu et al., 2014).
Anticancer Applications
A significant area of research involves the evaluation of thiadiazole derivatives for their anticancer properties. Studies have synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and tested their cytotoxic activities against various cancer cell lines. These studies aim to discover compounds that exhibit potent anticancer activities, highlighting the potential therapeutic applications of thiadiazole derivatives (Sraa Abu-Melha, 2021).
Molecular Modeling and Drug Design
Molecular modeling studies on thiadiazole derivatives contribute to the understanding of their interaction with biological targets. These studies are essential for drug design, allowing researchers to predict how these compounds might interact with enzymes or receptors within the body. For example, the synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents involve molecular modeling to assess their potential as therapeutic agents (Ulviye Acar Çevik et al., 2020).
Antibacterial and Antifungal Agents
Thiadiazole derivatives have also been explored for their antibacterial and antifungal properties. The synthesis of acetylenic derivatives of substituted 1, 3, 4-thiadiazole as antibacterial agents highlights the potential of these compounds in developing new antimicrobial treatments. These studies address the ongoing need for new drugs to combat resistant bacterial and fungal strains (Anwar A. Tamer & Ahlam J Qassir, 2019).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-15-10-14(24-2)7-8-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWUGLVQNFXWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2533680.png)

![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)

![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)


![N-[(4-Aminooxan-4-yl)methyl]-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2533692.png)
![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)




![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)